

# Technical Application Note: Propylene Ammoxidation to Acrylonitrile

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## Compound of Interest

Compound Name: Propylene

CAS No.: 115-07-1

Cat. No.: B089431

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Methodology for Catalyst Synthesis and Lab-Scale Reaction Profiling

## Executive Summary

This application note details the laboratory-scale replication of the SOHIO process, the dominant industrial route for producing acrylonitrile (ACN) via the ammoxidation of **propylene**. This guide is designed for researchers aiming to synthesize mixed-metal oxide catalysts (specifically Bismuth Molybdate) and evaluate their performance in a fixed-bed microreactor.

Key Reaction:

(Exothermic:

)

## Mechanistic Insight: The Mars-van Krevelen Cycle

To optimize this reaction, one must understand that it does not proceed via a standard Langmuir-Hinshelwood mechanism. It follows the Mars-van Krevelen redox mechanism. The oxygen incorporated into the acrylonitrile molecule comes from the crystal lattice of the catalyst, not directly from the gas-phase molecular oxygen.

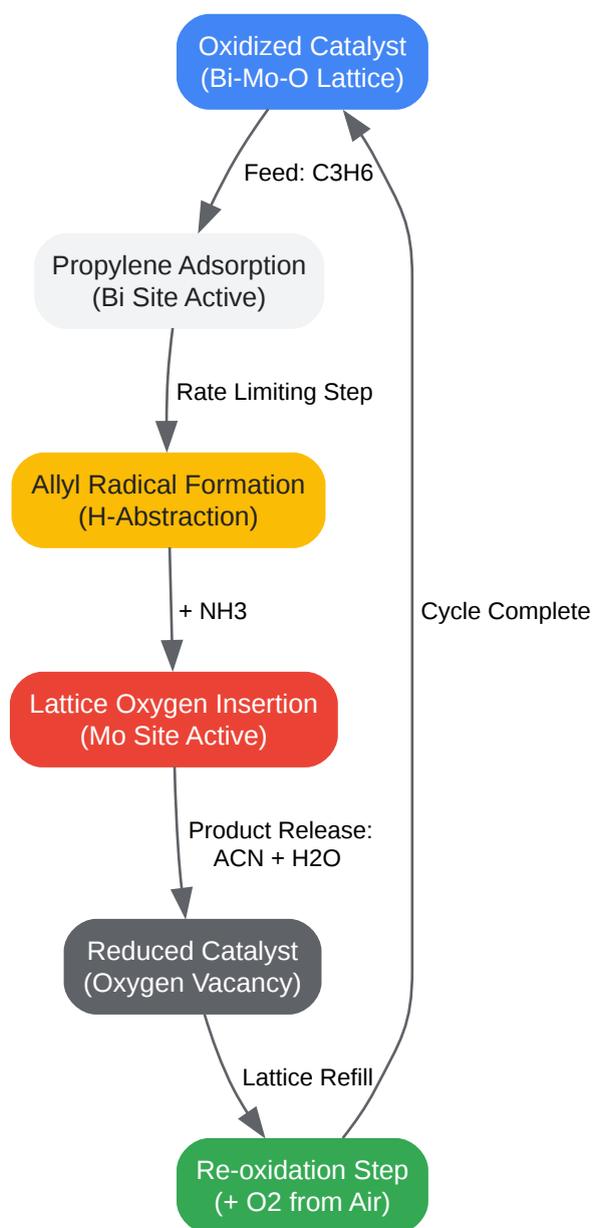
- **Step 1 (Reduction):** **Propylene** chemisorbs onto the catalyst. A Bismuth (Bi) active site abstracts an

-hydrogen to form an allyl radical. This radical captures a lattice oxygen from a Molybdenum (Mo) site to form Acrylonitrile, leaving a vacancy (reduced catalyst).

- Step 2 (Re-oxidation): Gas-phase oxygen ( ) replenishes the lattice vacancy, restoring the catalyst to its oxidized state.

## Visualization: Catalytic Redox Cycle

The following diagram illustrates the electron and oxygen transfer essential for catalyst turnover.



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Figure 1: The Mars-van Krevelen redox cycle showing the separation of substrate oxidation and catalyst re-oxidation.

## Protocol A: Synthesis of Bi-Mo Catalyst (Co-Precipitation)

While modern industrial catalysts are complex multi-component systems (containing Fe, Co, Ni, K), the fundamental research baseline is the Alpha-Bismuth Molybdate (

) phase.

### Materials Required[1][2][3][4][5][6][7][8]

- Bismuth(III) Nitrate Pentahydrate [

][1]

- Ammonium Molybdate Tetrahydrate [

]

- Nitric Acid (

), 1M

- Ammonium Hydroxide (

) for pH adjustment

### Step-by-Step Procedure

- Mo Precursor Dissolution: Dissolve 5.9 g of Ammonium Molybdate in 60 mL of deionized water. Keep at 40°C under constant magnetic stirring.
- Bi Precursor Dissolution: Separately, dissolve 10.8 g of Bismuth Nitrate in 20 mL of 1M . (Acid is required to prevent premature hydrolysis of Bismuth).

- Co-Precipitation: Add the Bismuth solution dropwise into the Molybdate solution.
  - Critical Checkpoint: A precipitate will form immediately.
  - Adjust pH to 1.5 - 2.0 using dilute  
to ensure complete precipitation of the specific phase.
- Aging: Stir the slurry at room temperature for 1-2 hours.
- Drying: Evaporate the solvent (or filter) and dry the solid at 110°C overnight (12h).
- Calcination (Activation):
  - Place dried cake in a muffle furnace.
  - Ramp 5°C/min to 475°C.
  - Hold for 4 hours in static air.
  - Result: Pale yellow/green powder.

## Protocol B: Lab-Scale Ammoxidation Setup

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and flammable. Hydrogen Cyanide (HCN) is a byproduct.<sup>[2][3][4][5]</sup> All reactor effluents must be vented into a dedicated scrubber system (NaOH/Bleach) before entering the fume hood exhaust.

## Experimental Rig Configuration

The reaction is best studied in a quartz fixed-bed microreactor to minimize wall effects.



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Figure 2: Process flow diagram for a laboratory-scale ammoxidation rig with safety scrubbing.

## Operational Parameters

Parameter	Setting	Rationale
Temperature	400°C – 460°C	Below 400°C: Low conversion. Above 480°C: Deep oxidation to .
Pressure	Atmospheric (1 atm)	High pressure favors polymerization and side reactions.
Feed Ratio	1 : 1.2 : 9.5 ( : : Air)	Ammonia is slightly excess to suppress acrolein formation. Air is excess to reoxidize catalyst.
WHSV	0.5 – 2.0	Weight Hourly Space Velocity. Contact time 3-5 seconds.
Catalyst Mass	0.5 – 2.0 g	Dilute with inert Silicon Carbide (SiC) to prevent hot spots (exothermic reaction).

## Analytical Method (GC)

- Detector: TCD (for ) and FID (for Hydrocarbons/Nitriles).
- Columns: Porapak Q (separation of ACN, Acetonitrile, and water) and Molecular Sieve 5A (permanent gases).
- Quantification: Use an internal standard (e.g., small amount of balance) to calculate the Carbon Balance.

- Self-Validation: If Carbon Balance < 95%, check for heavy polymer deposition on the catalyst or leaks.

## Data Analysis & Performance Metrics

Researchers must normalize data to compare catalyst efficacy.

1. Conversion of **Propylene** (

):

2. Selectivity to Acrylonitrile (

):

3. Yield (

):

## Typical Performance Benchmarks (Bi-Mo Catalyst)

Component	Lab Scale Yield (%)	Industrial Target (%)
Acrylonitrile	60 - 75%	> 80%
HCN (Byproduct)	5 - 10%	Recovered for value
Acetonitrile	2 - 5%	Recovered (Solvent)
(Waste)	10 - 15%	Minimized via cooling

## Safety & Downstream Considerations

### Handling Acrylonitrile (ACN)[2][11][12]

- Inhibition: Pure ACN polymerizes spontaneously.[6] If collecting liquid product, add MEHQ (Monomethyl ether of hydroquinone) at 35-45 ppm immediately.
- pH Control: Maintain pH < 7.5 in storage; basic conditions trigger rapid polymerization.[6]

## Quench & Recovery (Simulation of Industry)

In a lab setting, the reactor effluent is often kept gaseous for GC analysis. However, if product isolation is required:

- Acid Quench: Pass gas through dilute  
  
to neutralize unreacted ammonia (forms  
  
). This prevents polymerization of ACN by ammonia.
- Absorption: Absorb organic vapors in chilled water (ACN forms an azeotrope with water).

## References

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- Safety Guidelines: "Acrylonitrile Group Guideline for the Safe Handling." Acrylonitrile Group. [8]

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